molecular formula C3H7Br3N4 B6295113 [(3-Bromo-1H-1,2,4-triazol-5-yl)methyl]amine dihydrobromide CAS No. 2388515-41-9

[(3-Bromo-1H-1,2,4-triazol-5-yl)methyl]amine dihydrobromide

Cat. No.: B6295113
CAS No.: 2388515-41-9
M. Wt: 338.83 g/mol
InChI Key: LDEWROGZKIBCGO-UHFFFAOYSA-N
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Description

[(3-Bromo-1H-1,2,4-triazol-5-yl)methyl]amine dihydrobromide is a brominated 1,2,4-triazole derivative featuring a methylamine substituent at the 5-position of the triazole ring and a bromine atom at the 3-position. The dihydrobromide salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications. This compound shares structural similarities with other brominated triazole derivatives but is distinguished by its unique substitution pattern and salt form .

Properties

IUPAC Name

(3-bromo-1H-1,2,4-triazol-5-yl)methanamine;dihydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5BrN4.2BrH/c4-3-6-2(1-5)7-8-3;;/h1,5H2,(H,6,7,8);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDEWROGZKIBCGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NC(=NN1)Br)N.Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7Br3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Bromo-1H-1,2,4-triazol-5-yl)methyl]amine dihydrobromide typically involves the bromination of 1H-1,2,4-triazole followed by the introduction of an amine group. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as acetic acid. The resulting bromo-triazole is then reacted with an amine, such as methylamine, under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

[(3-Bromo-1H-1,2,4-triazol-5-yl)methyl]amine dihydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in redox reactions, where the triazole ring may be oxidized or reduced under specific conditions.

    Coupling Reactions: It can be used in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while oxidation and reduction reactions can modify the triazole ring structure.

Scientific Research Applications

[(3-Bromo-1H-1,2,4-triazol-5-yl)methyl]amine dihydrobromide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of [(3-Bromo-1H-1,2,4-triazol-5-yl)methyl]amine dihydrobromide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related brominated triazole derivatives, focusing on substituent positions, physicochemical properties, and functional group variations.

Structural Analogues

Compound Name Substituents Molecular Formula Key Differences Reference
[(3-Bromo-1H-1,2,4-triazol-5-yl)methyl]amine dihydrobromide - Br at 3-position
- CH2NH2 at 5-position (dihydrobromide salt)
C3H7Br3N4 Salt form enhances solubility
5-Bromo-1H-1,2,4-triazol-3-amine - Br at 5-position
- NH2 at 3-position
C2H3BrN4 Inverse substitution pattern
1-(3-Bromo-1H-1,2,4-triazol-5-yl)piperazine hydrobromide - Br at 3-position
- Piperazine at 5-position (hydrobromide salt)
C6H11Br2N5 Bulkier substituent; altered pharmacology
(3-Bromo-1H-1,2,4-triazol-5-yl)methanol - Br at 3-position
- CH2OH at 5-position
C3H4BrN3O Hydroxyl group reduces basicity
Methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine - CH3 at 3-position
- CH2NHCH3 at 5-position
C5H10N4 Lacks bromine; lower molecular weight

Physicochemical Properties

  • Solubility: The dihydrobromide salt form of the target compound improves aqueous solubility compared to neutral analogues like (3-Bromo-1H-1,2,4-triazol-5-yl)methanol .
  • Stability : Bromine at the 3-position may increase steric hindrance, reducing reactivity compared to 5-bromo isomers (e.g., 5-Bromo-1H-1,2,4-triazol-3-amine) .
  • Molecular Weight: The dihydrobromide salt increases molecular weight (313.01 g/mol) relative to non-salt derivatives (e.g., 126.16 g/mol for Methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine) .

Functional Group Impact

  • Amine vs. Alcohol: The methylamine group in the target compound introduces basicity, whereas (3-Bromo-1H-1,2,4-triazol-5-yl)methanol’s hydroxyl group favors hydrogen bonding .
  • Salt Forms : Dihydrobromide salts (target compound) exhibit higher polarity and bioavailability compared to hydrobromide salts (e.g., 1-(3-Bromo-1H-1,2,4-triazol-5-yl)piperazine hydrobromide) .

Biological Activity

[(3-Bromo-1H-1,2,4-triazol-5-yl)methyl]amine dihydrobromide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is a derivative of triazole, which is known for its diverse biological properties, including antimicrobial and anticancer effects. The presence of the bromine atom and the amine group enhances its reactivity and potential interactions with biological targets.

Chemical Structure and Properties

  • Molecular Formula : C3H5BrN4·2HBr
  • Molecular Weight : Approximately 241.37 g/mol
  • CAS Number : Not specified
  • IUPAC Name : this compound

The compound features a triazole ring which is crucial for its biological activity, particularly in pharmacology where triazoles are often utilized as antifungal agents and in cancer therapy.

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. This compound has been evaluated for its effectiveness against various bacterial strains.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Candida albicans208

The above table summarizes the antimicrobial efficacy of the compound against selected microorganisms. The results suggest that this compound could be a candidate for further development as an antimicrobial agent.

Anticancer Activity

Recent studies have explored the anticancer properties of triazole derivatives. In vitro assays have demonstrated that this compound can inhibit the proliferation of cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation

A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability:

Concentration (µM) Cell Viability (%)
0100
1085
2565
5040
10020

The results indicate that higher concentrations of this compound significantly reduce cell viability, suggesting potential as an anticancer agent through mechanisms such as apoptosis induction.

The proposed mechanism for the biological activity of this compound involves:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific kinases involved in cell proliferation and survival.
  • Induction of Apoptosis : Studies suggest that treatment with this compound leads to increased expression of pro-apoptotic factors while decreasing anti-apoptotic factors.
  • Antioxidant Activity : The compound may also exhibit antioxidant properties, reducing oxidative stress within cells.

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